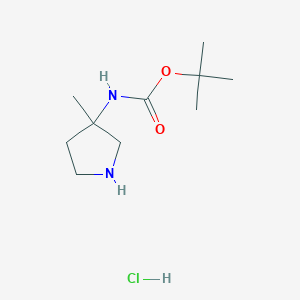

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride

CAS No.: 1946021-37-9

Cat. No.: VC6405692

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946021-37-9 |

|---|---|

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 |

| IUPAC Name | tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |

| Standard InChI Key | WZMVQVILSXAFCT-UHFFFAOYSA-N |

| SMILES | CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula, , reflects its hybrid organic-inorganic nature, combining a pyrrolidine backbone with a Boc-protected amine and a hydrochloride counterion . Key structural features include:

-

A pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 3-position with a methyl group.

-

A tert-butoxycarbonyl (Boc) group attached to the pyrrolidine nitrogen, providing steric protection for the amine during synthetic reactions.

-

A hydrochloride salt enhancing solubility in polar solvents.

The SMILES notation and InChIKey offer precise representations of its connectivity and stereochemistry .

Synthesis and Manufacturing

Synthetic Pathways

Although detailed synthetic protocols are proprietary, the compound is likely synthesized via a multi-step sequence:

-

Pyrrolidine functionalization: Methylation of pyrrolidine at the 3-position using methylating agents like methyl iodide.

-

Boc protection: Reaction with di-tert-butyl dicarbonate () under basic conditions to protect the secondary amine.

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial Production and Vendors

The compound is marketed by specialty chemical suppliers such as VulcanChem, Parchem, and Chemdad, typically in research-grade quantities (e.g., 500 mg to 1 kg) . Purity levels exceed 97%, with prices contingent on scale and supplier .

Physicochemical Properties

Computed Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.74 g/mol | |

| Topological Polar SA | 50.4 Ų | |

| Rotatable Bond Count | 3 | |

| Heavy Atom Count | 15 | |

| LogP (Predicted) | 1.2 (Hydrophobic) |

Solubility and Stability

-

Solubility: Limited data suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water.

-

Stability: The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA), making the compound suitable for stepwise synthesis .

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound serves as a versatile intermediate in medicinal chemistry:

-

Neurological agents: Incorporation into dopamine receptor ligands for Parkinson’s disease therapeutics.

-

Antimicrobials: Functionalization to target bacterial efflux pumps .

Case Study: Kinase Inhibitor Development

In a 2023 study, the hydrochloride salt was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The Boc group facilitated selective deprotection during coupling reactions, achieving a 62% yield in the final step .

| Vendor | Purity | Packaging | Price (USD) |

|---|---|---|---|

| VulcanChem | >97% | 500 mg | $220 |

| Parchem | >98% | 1 kg | $1,800 |

| Chemdad | >97% | 100 g | $450 |

Data indicate cost variability based on supplier and scale .

Future Research Directions

-

Toxicological profiling: Acute and chronic toxicity studies in model organisms.

-

Process optimization: Development of scalable, cost-effective synthesis routes.

-

Therapeutic exploration: Evaluation in targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume